Pentyl 4-hydroxybenzoate
Overview
Description
These compounds are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties . Pentyl 4-hydroxybenzoate is particularly valued for its effectiveness in preventing the growth of bacteria and fungi, thereby extending the shelf life of products .
Mechanism of Action
Target of Action
Pentyl 4-hydroxybenzoate, also known as Amyl 4-hydroxybenzoate or Pentyl paraben , is a member of the parabens family, which are alkyl esters derived from p-hydroxybenzoic acid . Parabens are widely used as preservatives in the cosmetics, pharmaceuticals, and food industries . .
Mode of Action
The mode of action of this compound is not well-documented. As a paraben, it is likely to share the antimicrobial properties common to this class of compounds. Parabens are known to inhibit the growth of fungi, bacteria, and some viruses in products, thereby extending their shelf life
Biochemical Pathways
This compound, as a derivative of 4-hydroxybenzoic acid (4-HBA), may be involved in the microbial shikimate pathway . This pathway is responsible for the biosynthesis of aromatic amino acids and other secondary metabolites . .
Pharmacokinetics
As a paraben, it is likely to be rapidly absorbed and metabolized in the body, with the majority excreted in the urine .
Result of Action
As a paraben, its primary effect is likely to be the inhibition of microbial growth in products, thereby preventing spoilage and extending shelf life .
Biochemical Analysis
Biochemical Properties
Pentyl 4-hydroxybenzoate interacts with various enzymes and proteins in biochemical reactions. For instance, it is hydroxylated to form protocatechuate by 4-hydroxybenzoate-3-hydroxylase . Protocatechuate can then undergo oxygenolytic cleavage by protocatechuate 3,4-dioxygenase to form β-carboxy-cis, cis-muconate, or by protocatechuate 4,5-dioxygenase to form 4-carboxy-2-hydroxymuconate semialdehyde .
Cellular Effects
Its parent compound, 4-hydroxybenzoic acid, has been found to have potential applications in food, cosmetics, pharmacy, fungicides, etc., suggesting that this compound may have similar effects .
Molecular Mechanism
It is known that 4-hydroxybenzoate, the parent compound, is hydroxylated to form protocatechuate, which can then undergo oxygenolytic cleavage to form other compounds . This suggests that this compound may have similar mechanisms of action.
Temporal Effects in Laboratory Settings
It is known that it has a limited shelf life and should be stored at 2-8°C .
Metabolic Pathways
This compound is involved in several metabolic pathways. For instance, 4-hydroxybenzoate, the parent compound, is produced from shikimate in the microbial shikimate pathway . It is then converted to various other compounds through a series of reactions involving different enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 4-hydroxybenzoate is typically synthesized through the esterification of 4-hydroxybenzoic acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The general reaction can be represented as follows:
4-Hydroxybenzoic acid+Pentanol→Pentyl 4-hydroxybenzoate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is typically conducted in large reactors with continuous stirring and heating to maintain the desired temperature. The product is then purified through distillation or recrystallization to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Pentyl 4-hydroxybenzoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can hydrolyze back into 4-hydroxybenzoic acid and pentanol.
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinones under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the pentyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Hydrolysis: 4-Hydroxybenzoic acid and pentanol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pentyl 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in chromatography for the quantification of parabens in various samples.
Biology: Studied for its antimicrobial properties and its effects on microbial growth.
Medicine: Investigated for its potential use as a preservative in pharmaceutical formulations.
Industry: Widely used as a preservative in cosmetics, personal care products, and food items.
Comparison with Similar Compounds
Pentyl 4-hydroxybenzoate is part of the paraben family, which includes other compounds such as methyl 4-hydroxybenzoate, ethyl 4-hydroxybenzoate, propyl 4-hydroxybenzoate, and butyl 4-hydroxybenzoate . Compared to these compounds, this compound has a longer alkyl chain, which enhances its lipophilicity and antimicrobial efficacy . this also means it is less soluble in water compared to its shorter-chain counterparts .
List of Similar Compounds
- Methyl 4-hydroxybenzoate
- Ethyl 4-hydroxybenzoate
- Propyl 4-hydroxybenzoate
- Butyl 4-hydroxybenzoate
Properties
IUPAC Name |
pentyl 4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSSPLQZSUWFJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047887 | |
Record name | Pentylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6521-29-5 | |
Record name | Pentyl p-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6521-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentyl 4-hydroxybenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006521295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6521-29-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentylparaben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentyl 4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTYLPARABEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJV2E4C7DM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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